molecular formula C14H14BrNO3 B2976970 Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 179942-70-2

Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2976970
CAS No.: 179942-70-2
M. Wt: 324.174
InChI Key: FKOMJLCCCQQWKU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6-bromo-4-hydroxyquinoline with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the synthesis of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with cellular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it may interfere with cell division by binding to tubulin, a protein involved in microtubule formation .

Comparison with Similar Compounds

Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-7-9(15)5-6-12(10)16/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMJLCCCQQWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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